2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 1207048-38-1
VCID: VC11984015
InChI: InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-18(22)20-15-6-4-14(5-7-15)17-10-11-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
SMILES: COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Molecular Formula: C18H17N3O2
Molecular Weight: 307.3 g/mol

2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide

CAS No.: 1207048-38-1

Cat. No.: VC11984015

Molecular Formula: C18H17N3O2

Molecular Weight: 307.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide - 1207048-38-1

Specification

CAS No. 1207048-38-1
Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
IUPAC Name 2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Standard InChI InChI=1S/C18H17N3O2/c1-23-16-8-2-13(3-9-16)12-18(22)20-15-6-4-14(5-7-15)17-10-11-19-21-17/h2-11H,12H2,1H3,(H,19,21)(H,20,22)
Standard InChI Key VMQWYRJJZVHZBC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3
Canonical SMILES COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

2-(3-Methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide consists of:

  • Acetamide backbone: Central to its structure, facilitating hydrogen bonding with biological targets.

  • 3-Methoxyphenyl group: A substituted aromatic ring providing lipophilicity and steric bulk.

  • 4-(1H-Pyrazol-3-yl)phenyl moiety: A heteroaromatic group capable of π-π stacking and hydrogen bonding .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight307.3 g/mol
IUPAC Name2-(3-methoxyphenyl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
SMILESCOC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)C3=CC=NN3

Synthesis and Optimization

General Synthetic Pathways

The compound is synthesized via a three-step process derived from methods for analogous imidazo[1,2-a]pyridines :

  • Formation of Imidazo[1,2-a]pyridine Core:
    Substituted pyridin-2-amine reacts with pyridine-2-carbaldehyde in methanol under acidic conditions (TosOH) to form the intermediate .

  • Amide Coupling:
    The acetamide group is introduced via EDCI-mediated coupling between 2-(pyridyl)imidazo[1,2-a]pyridin-3-amine and 3-methoxyphenylacetic acid .

  • Purification:
    Silica gel chromatography or preparative HPLC isolates the final product, yielding ~19–23% after optimization .

Key Reaction Conditions:

  • Temperature: 70°C for cyclization, 20°C for amidation.

  • Catalysts: Pd₂(dba)₃/XantPhos for cross-coupling .

Challenges and Research Gaps

Limited Bioactivity Data

No direct studies on this compound’s efficacy or toxicity exist. Extrapolations from analogs indicate the need for:

  • In vitro assays: Testing against cancer cell lines (e.g., MCF-7, A549).

  • ADMET profiling: Assessing metabolic stability and hepatotoxicity.

Synthetic Hurdles

Low yields (~20%) in final steps necessitate optimization of:

  • Catalyst systems: Transitioning to Buchwald-Hartwig amination for higher efficiency.

  • Solvent selection: Replacing toluene with DMA to improve solubility .

Future Directions

Target Identification

Computational docking studies could identify potential targets (e.g., EGFR, PARP) based on structural homology to known inhibitors .

Derivative Development

Modifying the pyrazole ring (e.g., introducing fluorine at position 4) may enhance binding affinity and pharmacokinetics.

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